molecular formula C10H9NO4 B6271498 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid CAS No. 2694729-33-2

5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid

Katalognummer B6271498
CAS-Nummer: 2694729-33-2
Molekulargewicht: 207.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid (5-oxo-THB-8-COOH) is a compound derived from the oxidation of the amino acid tryptophan. It is a derivative of the benzoxazepine class of compounds and is a potent agonist of the 5-HT2A serotonin receptor. 5-oxo-THB-8-COOH has recently gained attention for its potential applications in scientific research and as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

5-oxo-THB-8-COOH has a range of potential applications in scientific research. It is a potent agonist of the 5-HT2A serotonin receptor and has been studied for its potential therapeutic effects in psychiatric and neurological disorders. 5-oxo-THB-8-COOH has also been studied for its potential to modulate the activity of the dopaminergic system and its involvement in the regulation of reward and motivation. In addition, 5-oxo-THB-8-COOH has been studied for its potential to modulate the activity of the endocannabinoid system and its involvement in pain, inflammation, and appetite.

Wirkmechanismus

The mechanism of action of 5-oxo-THB-8-COOH is not fully understood. However, it is known to be a potent agonist of the 5-HT2A serotonin receptor, and it is thought that this is the primary mechanism of action. 5-oxo-THB-8-COOH is also thought to modulate the activity of the dopaminergic and endocannabinoid systems, although the exact mechanisms of action are not yet known.
Biochemical and Physiological Effects
5-oxo-THB-8-COOH has been studied for its potential therapeutic effects in psychiatric and neurological disorders. It has been found to have antidepressant and anxiolytic effects in animal models, and has been studied for its potential to modulate the activity of the dopaminergic and endocannabinoid systems. 5-oxo-THB-8-COOH has also been found to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Laboratory Experiments
The synthesis of 5-oxo-THB-8-COOH is simple and efficient, and yields a high yield of the compound. This makes it an ideal compound for laboratory experiments. However, the mechanism of action of the compound is not fully understood, and further research is needed to elucidate the exact mechanisms of action.

Zukünftige Richtungen

The potential therapeutic effects of 5-oxo-THB-8-COOH in psychiatric and neurological disorders have not yet been fully explored. Further research is needed to determine the exact mechanisms of action of the compound and its potential therapeutic applications. In addition, the potential to modulate the activity of the dopaminergic and endocannabinoid systems should be further explored. Finally, the potential to use 5-oxo-THB-8-COOH as a drug delivery system should be investigated, as this could open up new therapeutic avenues.

Synthesemethoden

5-oxo-THB-8-COOH can be synthesized from tryptophan by a two-step oxidation process. In the first step, tryptophan is oxidized to 5-hydroxy-tryptophan (5-HTP) using a reagent such as sodium hypochlorite. In the second step, 5-HTP is oxidized to 5-oxo-THB-8-COOH using a reagent such as potassium permanganate. This two-step oxidation process is simple and efficient, and yields a high yield of 5-oxo-THB-8-COOH.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrophenol", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "methyl iodide", "potassium hydroxide", "sodium methoxide", "8-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine" ], "Reaction": [ "Step 1: Nitration of 2-nitrophenol with sulfuric acid to form 2-nitrophenol-4-sulfonic acid", "Step 2: Esterification of 2-nitrophenol-4-sulfonic acid with ethyl acetoacetate in the presence of sulfuric acid to form ethyl 2-(2-nitro-4-sulfophenyl)acetoacetate", "Step 3: Reduction of ethyl 2-(2-nitro-4-sulfophenyl)acetoacetate with sodium borohydride in the presence of acetic anhydride to form ethyl 2-(2-amino-4-sulfophenyl)acetoacetate", "Step 4: Cyclization of ethyl 2-(2-amino-4-sulfophenyl)acetoacetate with sodium hydroxide to form 5-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine", "Step 5: Protection of the amino group in 5-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine with methyl iodide and potassium hydroxide to form 5-methylamino-2,3,4,5-tetrahydro-1,4-benzoxazepine", "Step 6: Hydrolysis of the ester group in 5-methylamino-2,3,4,5-tetrahydro-1,4-benzoxazepine with sodium hydroxide to form 5-methylamino-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid", "Step 7: Bromination of 5-methylamino-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid with 8-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine in the presence of sodium methoxide to form 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid" ] }

CAS-Nummer

2694729-33-2

Produktname

5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid

Molekularformel

C10H9NO4

Molekulargewicht

207.2

Reinheit

91

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.